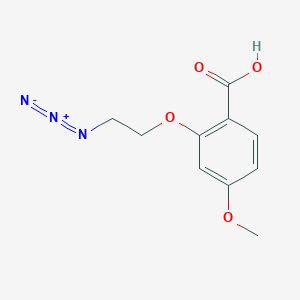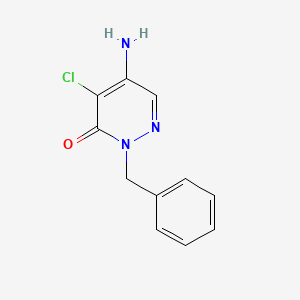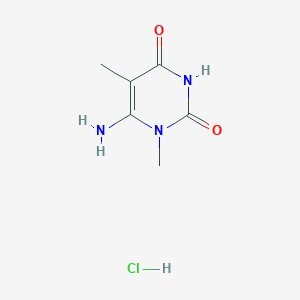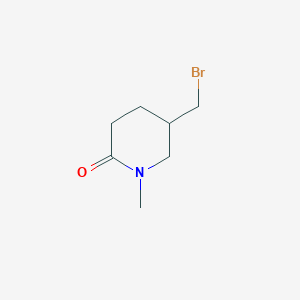
1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring and the tetrahydro-1H-1,3-benzodiazole group. The stereochemistry of the molecule could be influenced by the spatial orientation of substituents on the pyrrolidine ring .Applications De Recherche Scientifique
Cognitive Disorders and PDE9A Inhibition
One significant application of related compounds to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is in the treatment of cognitive disorders. Compounds like PF-04447943, a novel PDE9A inhibitor, have shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid, demonstrating procognitive activity in various rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings suggest potential therapeutic applications for diseases associated with cognitive impairment and cGMP signaling disorders (Verhoest et al., 2012).
Asymmetric Synthesis and Heterocyclic Compounds
The chemical structure of 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride lends itself to various synthetic applications. For instance, similar structures have been used to synthesize chiral pyrrolidine synthons, which react with various organosilicon, organophosphorus, organozinc, and Grignard reagents to create 2-substituted and 2,5-disubstituted pyrrolidines (Katritzky et al., 1999).
Integrin Inhibition for Pulmonary Fibrosis
Compounds structurally related to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride have been investigated for their role in inhibiting αvβ6 integrin, a promising therapeutic target for idiopathic pulmonary fibrosis. These compounds have shown high affinity and selectivity for αvβ6 integrin and demonstrated efficacy in reducing pulmonary fibrosis in clinical studies (Procopiou et al., 2018).
Histamine-3 Receptor Antagonism
Similar compounds to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride have been synthesized and evaluated as potent H3 receptor antagonists. These compounds are important for their potential role in treating neurological and psychiatric disorders (Zhou et al., 2012).
Antibacterial and Antifungal Activities
Research has also been conducted on heterocyclic compounds similar to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride for their potential antibacterial and antifungal activities. These studies suggest that these compounds could serve as a basis for developing new antimicrobial agents (Patel & Patel, 2015).
Mécanisme D'action
- Pyrrolidine derivatives often interact with various receptors, enzymes, or transporters. For instance, some pyrrolidine-containing compounds exhibit activity against GABA receptors, dopamine receptors, and tubulin proteins .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h8-9,12H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCRAHYQNMGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2C3CCNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride | |
CAS RN |
1788641-20-2 |
Source


|
| Record name | 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














